Cas no 1396802-88-2 (2-(4-fluorophenyl)-1-4-(thiophen-2-yl)piperidin-1-ylethan-1-one)

2-(4-Fluorophenyl)-1-[4-(thiophen-2-yl)piperidin-1-yl]ethan-1-one is a fluorinated piperidine derivative featuring a thiophene moiety, which imparts distinct electronic and steric properties. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The presence of the 4-fluorophenyl group enhances metabolic stability, while the thiophene ring contributes to π-electron delocalization, influencing binding interactions. Its modular structure allows for further functionalization, making it valuable in medicinal chemistry for the development of receptor-targeted compounds. The compound exhibits favorable physicochemical properties, including moderate lipophilicity, which may improve bioavailability in drug discovery applications.
2-(4-fluorophenyl)-1-4-(thiophen-2-yl)piperidin-1-ylethan-1-one structure
1396802-88-2 structure
Product Name:2-(4-fluorophenyl)-1-4-(thiophen-2-yl)piperidin-1-ylethan-1-one
CAS No:1396802-88-2
MF:C17H18FNOS
MW:303.394326686859
CID:5932742
PubChem ID:71786850
Update Time:2025-05-25

2-(4-fluorophenyl)-1-4-(thiophen-2-yl)piperidin-1-ylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-(4-fluorophenyl)-1-4-(thiophen-2-yl)piperidin-1-ylethan-1-one
    • 2-(4-fluorophenyl)-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone
    • 1396802-88-2
    • AKOS024535661
    • 2-(4-fluorophenyl)-1-[4-(thiophen-2-yl)piperidin-1-yl]ethan-1-one
    • 2-(4-fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone
    • F6184-0064
    • 2-(4-fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethan-1-one
    • Inchi: 1S/C17H18FNOS/c18-15-5-3-13(4-6-15)16(20)12-19-9-7-14(8-10-19)17-2-1-11-21-17/h1-6,11,14H,7-10,12H2
    • InChI Key: PVODCWXKMSLJDW-UHFFFAOYSA-N
    • SMILES: C(N1CCC(C2SC=CC=2)CC1)C(=O)C1=CC=C(F)C=C1

Computed Properties

  • Exact Mass: 303.10931353g/mol
  • Monoisotopic Mass: 303.10931353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 48.6Ų

2-(4-fluorophenyl)-1-4-(thiophen-2-yl)piperidin-1-ylethan-1-one Pricemore >>

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Additional information on 2-(4-fluorophenyl)-1-4-(thiophen-2-yl)piperidin-1-ylethan-1-one

Introduction to 2-(4-fluorophenyl)-1-4-(thiophen-2-yl)piperidin-1-ylethan-1-one (CAS No. 1396802-88-2)

2-(4-fluorophenyl)-1-4-(thiophen-2-yl)piperidin-1-ylethan-1-one, identified by its CAS number 1396802-88-2, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a piperidine core, which is a common pharmacophore in drug discovery due to its ability to interact with biological targets in a favorable manner. The presence of both fluorine and thiophene substituents further enhances its potential as a bioactive molecule, making it an intriguing candidate for further investigation.

The molecular structure of 2-(4-fluorophenyl)-1-4-(thiophen-2-yl)piperidin-1-ylethan-1-one consists of several key functional groups that contribute to its unique chemical properties. The fluorine atom at the 4-position of the phenyl ring introduces a slight electron-withdrawing effect, which can modulate the reactivity and binding affinity of the molecule. Additionally, the thiophene ring at the 4-position of the piperidine moiety provides a sulfur-rich environment that can engage in various interactions with biological targets, including hydrogen bonding and π-stacking interactions.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the potential biological activity of this compound. Studies have suggested that the combination of the piperidine scaffold, fluorine substitution, and thiophene moiety may confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability. These attributes are crucial for the development of novel therapeutic agents that can exhibit high efficacy while minimizing side effects.

In the context of drug discovery, 2-(4-fluorophenyl)-1-4-(thiophen-2-yl)piperidin-1-ylethan-1-one has been explored as a potential lead compound for various therapeutic indications. The piperidine core is well-documented for its role in central nervous system (CNS) drugs, where it can modulate neurotransmitter activity. The fluorine substituent is often incorporated into drug molecules to enhance binding affinity and metabolic stability, while the thiophene ring is known for its ability to interact with biological targets such as enzymes and receptors.

One particularly promising area of research involves the investigation of this compound as a potential scaffold for kinase inhibitors. Kinases are enzymes that play critical roles in numerous cellular processes, and dysregulation of kinase activity is implicated in various diseases, including cancer. The structural features of 2-(4-fluorophenyl)-1-4-(thiophen-2-yl)piperidin-1-ylethan-1-one make it an attractive candidate for developing kinase inhibitors due to its ability to mimic natural substrates and interfere with kinase-substrate interactions.

Furthermore, recent studies have highlighted the potential of this compound as an intermediate in the synthesis of more complex drug molecules. The presence of reactive functional groups allows for further chemical modification, enabling researchers to tailor the properties of the final product to specific biological targets. This flexibility makes 2-(4-fluorophenyl)-1-4-(thiophen-2-yl)piperidin-1-ylethan-1-one a valuable building block in medicinal chemistry.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include nucleophilic substitution reactions, cyclization processes, and functional group transformations. Advanced synthetic techniques, such as transition-metal-catalyzed reactions and flow chemistry, have been employed to improve efficiency and scalability.

Evaluation of the pharmacological properties of 2-(4-fluorophenyl)-1-4-(thiophen-2-yl)piperidin-1-ylenethanone has revealed several interesting findings. In vitro assays have demonstrated its ability to interact with various biological targets, including protein kinases and transcription factors. These interactions suggest potential therapeutic applications across multiple disease areas.

Preclinical studies have been conducted to assess the safety and efficacy profile of this compound. Initial results indicate that it exhibits moderate bioavailability and acceptable toxicity profiles when administered orally. These findings are encouraging and warrant further investigation into its potential as a therapeutic agent.

The role of computational methods in understanding the behavior of 2-(4-fluorophenyl)-1-hydroxy-N-[3-[[(3-methylbutanoyl)amino]carbonyl]-5-thienyl]-N-methylbenzamide has been increasingly recognized. Molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into its interactions with biological targets at an atomic level. These computational approaches complement experimental data by allowing researchers to predict binding affinities, metabolic stability, and other important pharmacokinetic parameters.

The development of novel drug candidates often involves collaboration between academic institutions, pharmaceutical companies, and biotechnology firms. CAS No 13968028822, as a key intermediate in drug discovery pipelines, represents an example of how interdisciplinary research can lead to innovative therapeutic solutions.

The future prospects for this compound remain promising as ongoing research continues to uncover new applications and optimize its synthetic pathways. Advances in synthetic methodologies will likely enable more efficient production scales, making it more accessible for further development.

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